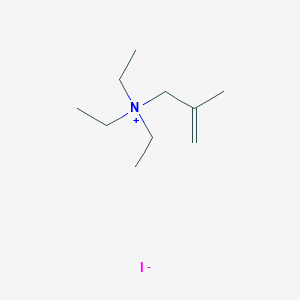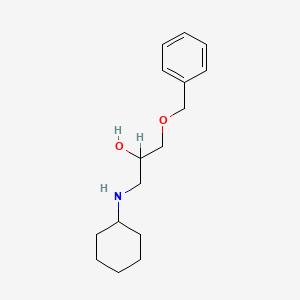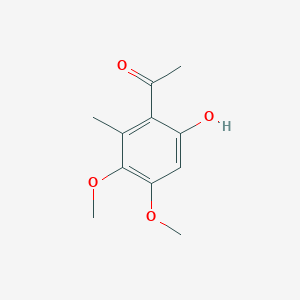![molecular formula C14H28O2Si2 B14516435 Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl- CAS No. 63559-15-9](/img/structure/B14516435.png)
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] is a chemical compound known for its unique structure and properties. This compound features a silane core with two trimethylsilyl groups attached to a 5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl bis(oxy) moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] typically involves the reaction of 5,5-dimethyl-1,3-cyclohexadiene-1,3-diol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
5,5-dimethyl-1,3-cyclohexadiene-1,3-diol+2(trimethylchlorosilane)→Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-]+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane linkages.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Siloxane linkages.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves the interaction of its silane groups with various molecular targets. The trimethylsilyl groups can form stable bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, 2,5-cyclohexadiene-1,4-diylbis[trimethyl-]
- Silane, 1,3-cyclohexadiene-1,3-diylbis[trimethyl-]
Uniqueness
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 5,5-dimethyl groups enhances the steric hindrance around the silane core, making it more resistant to hydrolysis and other degradation processes.
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other silane derivatives.
Propiedades
Número CAS |
63559-15-9 |
|---|---|
Fórmula molecular |
C14H28O2Si2 |
Peso molecular |
284.54 g/mol |
Nombre IUPAC |
(3,3-dimethyl-5-trimethylsilyloxycyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H28O2Si2/c1-14(2)10-12(15-17(3,4)5)9-13(11-14)16-18(6,7)8/h9-10H,11H2,1-8H3 |
Clave InChI |
UVNLFFFDTPGXJV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)



![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
